4-amino-6-chloro-5-fluoropyridine-3-carboxylic acid
CAS No.: 2454491-15-5
Cat. No.: VC11525797
Molecular Formula: C6H4ClFN2O2
Molecular Weight: 190.6
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2454491-15-5 |
|---|---|
| Molecular Formula | C6H4ClFN2O2 |
| Molecular Weight | 190.6 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure features a pyridine ring with three substituents: an amino group (-NH) at position 4, a chlorine atom at position 6, and a fluorine atom at position 5. The carboxylic acid (-COOH) at position 3 introduces acidity and hydrogen-bonding capabilities. This arrangement creates electronic asymmetry, influencing its reactivity in nucleophilic and electrophilic reactions.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 190.56 g/mol | |
| CAS Number | 2454491-15-5 | |
| IUPAC Name | 4-Amino-6-chloro-5-fluoropyridine-3-carboxylic acid | |
| SMILES Notation | C1=C(C(=C(C(=N1)Cl)F)N)C(=O)O |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data confirm the compound’s structure. For instance, NMR spectra reveal distinct peaks for the pyridine ring protons (δ 7.0–8.2 ppm) and the carboxylic acid proton (δ 10–12 ppm) . HRMS analysis of related derivatives shows precise mass-to-charge ratios matching theoretical values (e.g., 381.1341 for a trifluoroacetate salt) .
Synthesis and Manufacturing Processes
Laboratory-Scale Synthesis
The compound is typically synthesized via multi-step reactions starting from pyridine derivatives. A common route involves:
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Halogenation: Introduction of chlorine and fluorine via electrophilic substitution.
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Amination: Selective introduction of the amino group using ammonia or protected amines.
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Carboxylation: Oxidation or carbonylation to install the carboxylic acid moiety.
Table 2: Synthetic Methods and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Halogenation | Cl/FeCl, 40°C | 78 | |
| Amination | NH/EtOH, reflux | 65 | |
| Carboxylation | KMnO, HO, 80°C | 82 |
Industrial Production
Industrial synthesis employs continuous flow reactors to enhance efficiency. For example, thiocarbonyldiimidazole-assisted coupling—a method validated in the synthesis of analogous pyridine derivatives —enables scalable production with >90% purity.
Chemical Reactivity and Functionalization
Substitution Reactions
The chloro and fluoro groups undergo nucleophilic aromatic substitution (NAS) with amines, alkoxides, or thiols. For instance, reaction with piperazine yields thiourea derivatives, as demonstrated in inhibitors of Bacillus subtilis Sfp-PPTase .
Esterification and Hydrolysis
The carboxylic acid can be esterified using ethanol/HSO to form ethyl 4-amino-6-chloro-5-fluoropyridine-3-carboxylate, a precursor for prodrug development. Conversely, alkaline hydrolysis regenerates the free acid.
Table 3: Reaction Conditions and Products
| Reaction Type | Reagents | Product |
|---|---|---|
| NAS | Piperazine, DMF, 80°C | Thiourea derivative |
| Esterification | Ethanol, HSO, reflux | Ethyl ester (CHClFNO) |
Applications in Drug Discovery and Agrochemicals
Medicinal Chemistry
The compound serves as a building block for kinase inhibitors and antimicrobial agents. Its fluorine atom enhances metabolic stability, while the carboxylic acid enables salt formation for improved solubility.
Agrochemical Development
Derivatives exhibit herbicidal and fungicidal activity. The chloro group’s electron-withdrawing effect disrupts enzymatic pathways in pests.
Analytical and Quality Control Methods
Chromatographic Analysis
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms purity (>95%). Gas chromatography-mass spectrometry (GC-MS) identifies volatile byproducts .
Spectroscopic Standards
Future Research Directions
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Targeted Drug Delivery: Explore conjugation with nanoparticles for enhanced bioavailability.
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Green Synthesis: Develop solvent-free reactions using microwave irradiation.
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Structural Optimization: Modify substituents to improve binding affinity for cancer targets.
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